4-(1-ethoxyethyl)-1H-pyrazole

Pharmaceutical Quality Control HPLC Analysis Impurity Profiling

4-(1-ethoxyethyl)-1H-pyrazole (CAS 2228423-28-5) is a C7H12N2O heterocyclic building block defined by a 1-ethoxyethyl group at the 4-position of the pyrazole core. This group serves as a removable N-protecting group, enabling regioselective functionalization of the pyrazole ring.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 2228423-28-5
Cat. No. B6154213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-ethoxyethyl)-1H-pyrazole
CAS2228423-28-5
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCOC(C)C1=CNN=C1
InChIInChI=1S/C7H12N2O/c1-3-10-6(2)7-4-8-9-5-7/h4-6H,3H2,1-2H3,(H,8,9)
InChIKeyJGVLAPRHNBXEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-(1-ethoxyethyl)-1H-pyrazole (CAS 2228423-28-5): N-Protected Pyrazole Building Block for Pharmaceutical R&D


4-(1-ethoxyethyl)-1H-pyrazole (CAS 2228423-28-5) is a C7H12N2O heterocyclic building block defined by a 1-ethoxyethyl group at the 4-position of the pyrazole core [1]. This group serves as a removable N-protecting group, enabling regioselective functionalization of the pyrazole ring [2]. Commercially, it is primarily cataloged as an impurity reference standard for Ruxolitinib (Impurity 16), underpinning its role in pharmaceutical quality control and analytical method validation .

Why Generic Pyrazole Substitution Fails: 4-(1-ethoxyethyl)-1H-pyrazole's Role in Synthesis and Analysis


Substituting 4-(1-ethoxyethyl)-1H-pyrazole with a generic pyrazole analog (e.g., 4-methyl- or 4-ethyl-1H-pyrazole) is not viable for applications requiring N-protection or specific impurity tracking. The ethoxyethyl group is not inert; it is a labile protecting group that undergoes acid-catalyzed migration and allows for orthogonal deprotection strategies, enabling synthetic sequences that would fail with simple alkyl substituents [1]. In analytical contexts, substitution is impossible as this compound is a defined Ruxolitinib impurity standard (Impurity 16) . Its unique chromatographic retention time, mass spectrum, and molecular formula are required for USP/EP compliance in HPLC-MS method validation, making it an irreplaceable reference material.

Quantitative Evidence Guide: Validated Specifications for 4-(1-ethoxyethyl)-1H-pyrazole


Chromatographic Purity (HPLC) Benchmark for Pharmaceutical Analysis

For use as a reference standard in method validation, this compound is supplied with a certified HPLC purity specification. Vendor data indicates a purity of ≥95% as determined by HPLC analysis . In pharmaceutical development, impurity standards are required to have a purity significantly higher than typical synthetic building blocks (often 90-95%), ensuring accurate quantitation of the impurity in the drug substance. A 1% error in standard purity translates directly to a 1% error in the reported impurity level in the API, impacting specification compliance [1].

Pharmaceutical Quality Control HPLC Analysis Impurity Profiling

Thermogravimetric Analysis (TGA) Benchmark for Reference Standard Stability

A vendor specification for this compound includes a thermogravimetric analysis (TGA) purity of 90%+, a quantitative measure of volatile content (e.g., solvents, water) and thermal stability . This dual purity specification (HPLC and TGA) is critical for accurately calculating the true mass of the compound when preparing standard solutions for quantitative NMR (qNMR) or mass balance assays. A standard with 90% TGA purity implies a 10% mass deficit that must be corrected for, a factor not considered with a simple HPLC purity report.

Stability Testing TGA Analysis Reference Standard

N-Protection Capacity: Enabling Orthogonal Synthetic Routes

The 1-ethoxyethyl group is a labile N-protecting group. Research confirms it can be selectively removed or migrated under controlled conditions, enabling regioselective functionalization of the pyrazole ring [1]. This contrasts with alkyl substituents (e.g., methyl, ethyl) which are permanent modifications. This property is essential in the synthesis of complex molecules like Baricitinib, where a related ethoxyethyl-protected pyrazole boronic ester is a key intermediate [2].

Protecting Group Chemistry Organic Synthesis Medicinal Chemistry

Calculated Lipophilicity for Bioactivity Prediction

The calculated partition coefficient (LogP) for 4-(1-ethoxyethyl)-1H-pyrazole is 1.5072 , a key descriptor for predicting blood-brain barrier permeability and general ADME properties. This value is distinct from other common pyrazole analogs (e.g., 4-methyl-1H-pyrazole, LogP ~0.5-1.0), making the compound a useful tool for exploring SAR where increased lipophilicity is desired [1]. The ethoxyethyl group's contribution to LogP is a quantitative parameter used in computational models for drug discovery .

Drug Design ADME Prediction Lipophilicity

High-Impact Application Scenarios for 4-(1-ethoxyethyl)-1H-pyrazole in R&D and QC


Analytical Method Validation and Quality Control for Ruxolitinib API

This compound is the definitive standard for identifying and quantifying Ruxolitinib Impurity 16 in drug substance and drug product batches. Its use is mandated for HPLC method development, system suitability testing, and stability-indicating assays. The ≥95% HPLC and 90%+ TGA purity specifications provide the necessary confidence for accurate quantitation, ensuring compliance with ICH Q3A guidelines and USP monograph requirements.

Synthesis of N-Protected Pyrazole Intermediates for JAK Inhibitor Analogs

As a precursor to valuable boronic esters and halides [1], 4-(1-ethoxyethyl)-1H-pyrazole serves as a starting material for installing a protected pyrazole moiety. The ethoxyethyl group prevents unwanted N-H reactivity during cross-coupling or lithiation steps, enabling the construction of complex drug candidates related to Ruxolitinib and Baricitinib [2].

Structure-Activity Relationship (SAR) Exploration in Medicinal Chemistry

The 1-ethoxyethyl group is a versatile substituent for modulating physicochemical properties. Its calculated LogP of 1.5072 offers a defined increase in lipophilicity compared to simple alkyl analogs. Medicinal chemists can incorporate this group to probe the effects on membrane permeability, metabolic stability, and target binding, using the quantitative LogP shift as a design parameter [3].

Process Chemistry Control and Forced Degradation Studies

In process development, this impurity is used to spike reaction mixtures to validate the robustness of the Ruxolitinib purification process. In forced degradation studies, it serves as a marker for understanding degradation pathways under acid, base, oxidative, and thermal stress. Its defined structure and availability allow for the validation of analytical methods capable of separating and quantifying this specific, known degradant .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-ethoxyethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.